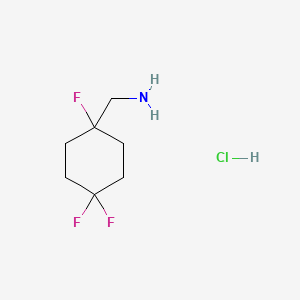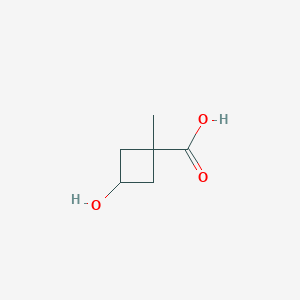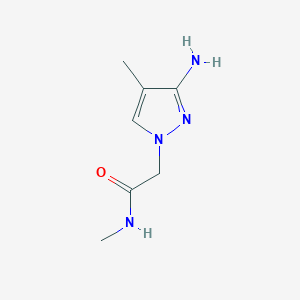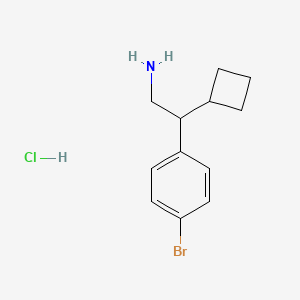
1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride is a chemical compound with a unique structure that includes a trifluorocyclohexyl group attached to a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride typically involves the introduction of the trifluorocyclohexyl group to a methanamine precursor. One common method includes the reaction of 1,4,4-trifluorocyclohexane with methanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluorocyclohexyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- **1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
- **1-(2,3,4-Trifluorophenyl)methanamine
Uniqueness
1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride is unique due to its trifluorocyclohexyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability
Propriétés
Formule moléculaire |
C7H13ClF3N |
|---|---|
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
(1,4,4-trifluorocyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-6(5-11)1-3-7(9,10)4-2-6;/h1-5,11H2;1H |
Clé InChI |
NGRCKPCCRMCERA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CN)F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)
![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)


![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)



![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)

